![molecular formula C14H19NO3 B1302830 1-(2,6-Dimethoxybenzyl)piperidin-4-one CAS No. 397244-87-0](/img/structure/B1302830.png)
1-(2,6-Dimethoxybenzyl)piperidin-4-one
Overview
Description
The compound "1-(2,6-Dimethoxybenzyl)piperidin-4-one" is a chemical structure that is not directly studied in the provided papers. However, similar compounds with structural variations have been analyzed, which can provide insights into the potential properties and reactivity of the compound . For instance, the synthesis and crystal structure of related piperidine derivatives have been reported, which can be used to infer some aspects of the compound of interest .
Synthesis Analysis
The synthesis of related piperidine compounds involves various chemical reactions, including modified Mannich condensation, as seen in the synthesis of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one . This method could potentially be adapted for the synthesis of "1-(2,6-Dimethoxybenzyl)piperidin-4-one" by choosing appropriate starting materials and reaction conditions that would introduce the 2,6-dimethoxybenzyl moiety onto the piperidin-4-one core.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often characterized using X-ray diffraction, as demonstrated by the study of 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine . This technique could be employed to determine the crystal structure of "1-(2,6-Dimethoxybenzyl)piperidin-4-one" and provide detailed information about its molecular conformation and intermolecular interactions.
Chemical Reactions Analysis
Piperidine derivatives can participate in various chemical reactions. The reactivity of such compounds can be influenced by the substituents on the piperidine ring. For example, the presence of electron-donating or electron-withdrawing groups can affect the compound's ability to form complexes, as seen in the molecular docking study of 1-(4-Methylbenzyl) piperazine . This suggests that "1-(2,6-Dimethoxybenzyl)piperidin-4-one" may also form stable complexes with biological targets, which could be explored through similar molecular docking studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be studied using various spectroscopic techniques, including FT-IR, FT-Raman, UV, NMR, and computational methods like DFT calculations . These methods can provide valuable information about the vibrational frequencies, electronic structure, and charge distribution of the compound. Additionally, the compound's potential as a non-linear optical material or its antioxidant efficacy can be evaluated using appropriate assays, as seen in the analysis of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one .
Scientific Research Applications
Synthesis and Bioactivity
A study focused on synthesizing novel compounds related to 1-(2,6-Dimethoxybenzyl)piperidin-4-one, such as 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, and exploring their bioactivity. The synthesized compound showed broad inhibitory activities against fungi (Xue Si-jia, 2011).
Biological Evaluation in Alzheimer's Research
Another study synthesized and evaluated 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, an analog of donepezil, for in vivo studies of acetylcholinesterase in Alzheimer's disease research (S. Y. Lee et al., 2000).
Anti-Alzheimer's Agents
In a related context, N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives were synthesized based on the lead compound donepezil, a major drug for Alzheimer's disease management. These compounds were evaluated for anti-Alzheimer's activity, with some showing excellent profiles (M. Gupta et al., 2020).
Synthesis and Structural Analysis
A study on the synthesis of cytotoxic compound analogs like 3,5-bis(2-fluorobenzylidene)-4-piperidone revealed insights into their molecular structures and potential pharmacological effects (P. Lagisetty et al., 2009).
Mannich Derivative Synthesis
Research on synthesizing a Mannich derivative of arctigenin involved structural modifications and provided details for optimal synthesis processes (Dou De-qiang, 2013).
Mechanism of Action
Target of Action
The primary target of 1-(2,6-Dimethoxybenzyl)piperidin-4-one is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of people with Alzheimer’s disease.
Mode of Action
Safety and Hazards
properties
IUPAC Name |
1-[(2,6-dimethoxyphenyl)methyl]piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-13-4-3-5-14(18-2)12(13)10-15-8-6-11(16)7-9-15/h3-5H,6-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMZATUVLVIXIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CN2CCC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375569 | |
Record name | 1-(2,6-Dimethoxybenzyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethoxybenzyl)piperidin-4-one | |
CAS RN |
397244-87-0 | |
Record name | 1-(2,6-Dimethoxybenzyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,6-Dimethoxybenzyl)piperidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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